molecular formula C8H10ClIN2 B12225168 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole

4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole

Cat. No.: B12225168
M. Wt: 296.53 g/mol
InChI Key: GEMOTVVPALGSLB-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Advanced Organic Chemistry and Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. mdpi.comnih.govresearchgate.net This structural motif is a key component in a wide array of compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. mdpi.comnih.gov In medicine, pyrazole-containing molecules have been successfully developed into drugs for treating a variety of conditions, including inflammation, cancer, obesity, and neurological disorders. mdpi.com

The versatility of the pyrazole core stems from its unique electronic properties and the ability to functionalize it at multiple positions. orientjchem.org The two nitrogen atoms—one pyrrole-like and one pyridine-like—provide sites for hydrogen bonding and coordination with biological targets. mdpi.com This structural adaptability allows chemists to fine-tune the steric and electronic properties of pyrazole derivatives to optimize their interaction with specific enzymes and receptors, making them highly valuable in drug discovery. mdpi.com

Overview of Halogenated Pyrazole Chemical Space and its Synthetic Utility

The introduction of halogen atoms onto the pyrazole ring dramatically expands its chemical diversity and synthetic utility. Halogenated pyrazoles are not only often biologically active themselves but also serve as versatile intermediates for creating more complex molecules. beilstein-archives.org The carbon-halogen bond can be selectively activated to participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov

The type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the pyrazole ring influence the compound's reactivity and physicochemical properties. For instance, iodine's high polarizability makes it a particularly useful leaving group in transition-metal-catalyzed reactions. mdpi.com The presence of halogens can also enhance a molecule's metabolic stability or its ability to form halogen bonds, which are increasingly recognized as important interactions in crystal engineering and drug design. mdpi.com

Regiochemical Considerations in Pyrazole Functionalization

A significant challenge in pyrazole chemistry is controlling the regioselectivity of its functionalization. The pyrazole ring has several positions that can be substituted (N1, C3, C4, and C5), and the reaction conditions can dictate which isomer is formed. For instance, the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. nih.gov

Achieving high regioselectivity is crucial as different isomers of a substituted pyrazole can have vastly different biological activities. nih.gov Researchers have developed various strategies to control the outcome of these reactions, such as using specific solvents, catalysts, or blocking groups. nih.govorganic-chemistry.org For direct halogenation, the C4 position is often the most reactive site for electrophilic attack. beilstein-archives.org Therefore, synthesizing pyrazoles with halogens at other positions, like C3 or C5, often requires multi-step, regiocontrolled strategies, such as directed lithiation followed by quenching with an electrophilic halogen source. nih.gov

Specific Context of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole within Contemporary Pyrazole Research

The compound This compound is a prime example of a highly functionalized pyrazole with significant potential as a synthetic building block. While extensive literature on this specific molecule is not widely available, its structural features place it at the intersection of several key areas of pyrazole research.

The N1-cyclopentyl group is a bulky, lipophilic substituent that can influence the molecule's solubility and conformational properties. Such N-alkyl groups are often explored in medicinal chemistry to enhance binding affinity to biological targets. evitachem.com The presence of two different halogens at the C3 and C4 positions is particularly noteworthy. The iodine atom at C3 and the chlorine atom at C4 offer distinct reactivities, opening the door for sequential and selective functionalization. smolecule.com For example, the more reactive C-I bond can be targeted for cross-coupling reactions under conditions that leave the C-Cl bond intact. This allows for the stepwise construction of complex, multi-substituted pyrazoles, which are highly sought after in the development of new bioactive compounds. smolecule.comevitachem.com

The synthesis of this molecule would likely involve a regioselective approach, possibly starting with an N-cyclopentyl pyrazole and proceeding through sequential halogenation steps. The iodination at the C3 position and chlorination at the C4 position would require careful control of reaction conditions to achieve the desired isomer. The resulting compound is a valuable intermediate, providing a scaffold for creating a library of derivatives for screening in drug discovery and materials science applications.

Physicochemical Properties of Related Pyrazole Compounds

Below is a table summarizing key physicochemical properties for structurally related pyrazole compounds, which helps to contextualize the properties of the title compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
3-Chloro-4-iodo-1H-pyrazole C₃H₂ClIN₂228.421.8
4-chloro-3-iodo-1-methyl-1h-pyrazole C₄H₄ClIN₂241.911.5
4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde C₉H₁₁ClN₂O198.65-
4-chloro-1-cyclopentyl-3-nitro-1h-pyrazole C₈H₁₀ClN₃O₂215.642.2

Data sourced from available chemical databases. smolecule.comevitachem.comuni.luuni.lu

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible synthetic pathways by disconnecting key bonds. The primary disconnections can be made at the N-C (pyrazole-cyclopentyl), C-Cl, and C-I bonds.

Pathway A: Late-Stage Halogenation: The most straightforward approach involves the initial synthesis of a 1-cyclopentyl-1H-pyrazole precursor. This can be disconnected to cyclopentylhydrazine and a suitable three-carbon synthon. The 1-cyclopentyl-1H-pyrazole intermediate would then undergo sequential regioselective iodination and chlorination. Iodination of pyrazoles can be achieved using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). organic-chemistry.orgnih.gov Subsequent chlorination at the 4-position could be performed using N-chlorosuccinimide (NCS). The order of halogenation is critical to control regioselectivity.

Pathway B: N-Alkylation of a Pre-functionalized Pyrazole: This strategy begins with a pre-formed 4-chloro-3-iodo-1H-pyrazole ring. This intermediate can be synthesized through various methods, including the cyclization of a halogenated 1,3-dicarbonyl compound with hydrazine. The final step is the N-alkylation of the pyrazole ring with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions to introduce the cyclopentyl group at the N1 position.

Pathway C: Cyclocondensation with Functionalized Precursors: This approach involves the condensation of cyclopentylhydrazine with a heavily functionalized 1,3-dielectrophile that already contains the chloro and iodo substituents at the appropriate positions. This method offers a more convergent synthesis but relies on the availability of the complex dicarbonyl precursor.

Strategies for Pyrazole Core Synthesis Pre-Functionalization

The construction of the pyrazole core is a foundational step in many synthetic routes. Various classical and modern methods have been developed for this purpose, often generating a pyrazole ring that can be functionalized in subsequent steps.

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. The classic Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov

To obtain halogenated pyrazoles directly from this method, halogenated 1,3-dicarbonyl compounds can be employed. For instance, the reaction of a 2-halo-1,3-dicarbonyl compound with a hydrazine will typically yield a 4-halopyrazole. The regioselectivity of the condensation can sometimes result in a mixture of isomers, depending on the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com

Another approach is the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds that contain a leaving group on the β-position. mdpi.com Subsequent elimination of the leaving group yields the pyrazole ring. Halogenation can also be performed on the pyrazole ring after its formation. For example, pyrazoles can be readily halogenated using N-halosuccinimides (NXS) to yield 4-halopyrazoles under mild conditions. researchgate.net More recently, electrochemical methods have been developed for the synthesis of 4-halopyrazoles from enaminones and hydrazines in the presence of a halogen source, avoiding the need for transition metal catalysts. rsc.org

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. rsc.orgias.ac.in Several MCRs have been developed for the synthesis of the pyrazole core.

A common three-component reaction involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine. beilstein-journals.org This approach allows for the introduction of diversity at multiple positions of the pyrazole ring. For example, a four-component reaction of an aldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile can produce highly substituted pyranopyrazoles. ias.ac.in While these methods are powerful for creating diverse pyrazole libraries, they may require subsequent modification to achieve the specific substitution pattern of this compound.

Other MCR strategies include the [3+2] cycloaddition of in situ generated nitrile imines with alkenes or alkynes, providing a direct route to the pyrazole ring. rsc.org Titanium-imido complexes have also been used to catalyze the multicomponent coupling of alkynes and nitriles to form pyrazoles. nih.gov

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods in chemistry. nih.govbenthamdirect.comresearchgate.net This includes the use of green solvents, alternative energy sources, and catalytic systems to reduce waste and energy consumption. acs.orgthieme-connect.com

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify product purification. The synthesis of various pyrazole derivatives has been successfully achieved under these conditions. ias.ac.inacs.org

For instance, the four-component synthesis of pyranopyrazoles catalyzed by an acidic ionic liquid has been effectively conducted without any solvent. ias.ac.in Similarly, the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds proceeds in high yields under solvent-free conditions assisted by microwave irradiation. mdpi.com These methods often lead to shorter reaction times and high yields.

Examples of Solvent-Free Pyrazole Synthesis
Reaction TypeReactantsConditionsYieldReference
Five-ComponentThiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateMontmorillonite K10, 65–70 °C81–91% mdpi.com
Four-ComponentBenzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, MalononitrileAcidic Ionic Liquid CatalystHigh ias.ac.in
CycloadditionTosylhydrazones, α,β-unsaturated carbonylsMicrowave IrradiationHigh mdpi.com

The use of alternative energy sources like microwave and ultrasonic irradiation has revolutionized many organic syntheses by dramatically reducing reaction times and often improving product yields. benthamdirect.comrsc.org

Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating. researchgate.net This technique has been widely applied to the synthesis of pyrazoles, including multicomponent reactions and cyclocondensation reactions. mdpi.comnih.govdergipark.org.tr For example, a one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles under microwave irradiation has been shown to be highly efficient. rsc.org

Ultrasonic irradiation utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance chemical reactivity. orientjchem.org This method has been successfully employed for the synthesis of pyrazole derivatives, often in aqueous media, further enhancing the green credentials of the process. nih.govtandfonline.com A catalyst-free, one-pot synthesis of pyrazoles via a multicomponent reaction in water has been reported to be significantly accelerated by ultrasound irradiation. nih.gov

Comparison of Conventional vs. Alternative Energy Methods for Pyrazole Synthesis
MethodTypical Reaction TimeEnergy SourceKey AdvantagesReference
Conventional HeatingHours to DaysOil Bath, Heating MantleWell-established, simple setup researchgate.net
Microwave IrradiationMinutesMicrowave ReactorRapid heating, reduced reaction times, improved yields benthamdirect.comrsc.orgresearchgate.net
Ultrasonic IrradiationMinutes to HoursUltrasonic Bath/ProbeEnhanced reaction rates, often milder conditions benthamdirect.comorientjchem.orgnih.gov

An in-depth examination of the synthetic routes toward this compound reveals a multi-step process requiring precise control over regioselectivity. The construction of this specific polysubstituted pyrazole hinges on the strategic application of halogenation and N-alkylation reactions. This article elucidates the key synthetic methodologies, focusing on the utilization of green chemistry principles, selective halogenation techniques, and N-alkylation protocols pertinent to the formation of the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClIN2

Molecular Weight

296.53 g/mol

IUPAC Name

4-chloro-1-cyclopentyl-3-iodopyrazole

InChI

InChI=1S/C8H10ClIN2/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

GEMOTVVPALGSLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)I)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 4 Chloro 1 Cyclopentyl 3 Iodo 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle in 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole

Electrophilic Aromatic Substitution Patterns on Halogenated N-Alkyl Pyrazoles

The pyrazole ring is inherently aromatic and can undergo electrophilic aromatic substitution (EAS). In an unsubstituted pyrazole, the C-4 position is the most electron-rich and thus the preferred site of electrophilic attack rrbdavc.orgquora.com. However, in this compound, the C-4 position is blocked. The only available position for substitution is C-5.

The reactivity of the pyrazole ring toward electrophiles is significantly influenced by the existing substituents. The N-1 cyclopentyl group is a weak electron-donating group, which slightly activates the ring. Conversely, the halogen atoms at C-3 (iodo) and C-4 (chloro) are strongly deactivating due to their inductive electron-withdrawing effect. This deactivation makes electrophilic substitution on this heterocycle challenging, likely requiring harsh reaction conditions and powerful electrophiles globalresearchonline.net.

Should a reaction occur, the substitution would be directed to the C-5 position. Common electrophilic substitution reactions include:

Nitration : Requires strong acid conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile scribd.com.

Sulfonation : Typically uses fuming sulfuric acid (H₂SO₄/SO₃) to generate SO₃ as the electrophile scribd.com.

Halogenation : Further halogenation, for instance with Br₂ and a Lewis acid, would also target the C-5 position.

The significant deactivation of the ring means that forcing conditions are necessary, which may also lead to side reactions or degradation of the starting material.

Ring-Opening Reactions and Rearrangements

While the pyrazole ring is generally stable, it can undergo ring-opening reactions or rearrangements under specific, often forcing, conditions.

Ring-Opening with Strong Bases : One potential pathway for ring-opening involves the use of very strong bases, such as organolithium reagents (e.g., n-butyllithium) wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org. The iodine atom at the C-3 position is susceptible to lithium-halogen exchange. This would generate a highly reactive 3-lithiopyrazole intermediate. Such species can be unstable and, under certain conditions, lead to fragmentation or ring-opening of the pyrazole heterocycle. Deprotonation of a C-H bond at C-3 or C-5 in other pyrazole systems has also been shown to initiate ring-opening pathways, though this is less likely here due to the presence of the iodo group at C-3 and the general stability of the C-5 proton.

Rearrangements : Thermal and photochemical rearrangements of pyrazoles are known but are less common for N-substituted, fully aromatic systems like the title compound. Many documented rearrangements involve 3H- or 4H-pyrazole tautomers, which are not accessible here nih.gov. However, under high-temperature (pyrolytic) or photochemical (UV irradiation) conditions, rearrangements involving the N-1 substituent cannot be entirely ruled out, potentially leading to migration of the cyclopentyl group to another atom of the ring or to complex structural reorganizations.

Reactivity of the N-1 Cyclopentyl Group in this compound

The N-1 cyclopentyl group is a saturated aliphatic ring and is generally chemically inert under the ionic and organometallic conditions typically used to modify the pyrazole core. Its C-H bonds are non-acidic, and it does not possess any sites for nucleophilic or electrophilic attack under standard synthetic protocols.

The primary pathway for the functionalization of the cyclopentyl group itself is through free-radical halogenation wikipedia.orgyoutube.comlibretexts.orgyoutube.com. This reaction proceeds via a radical chain mechanism and requires initiation by UV light or heat, along with a halogen source like chlorine (Cl₂) or bromine (Br₂).

Mechanism : The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the cyclopentyl ring to form HCl and a cyclopentyl radical. This radical then reacts with another molecule of Cl₂ to form a chlorocyclopentyl group and a new chlorine radical, which continues the chain reaction wikipedia.org.

This reaction is typically not very selective, and a mixture of monochlorinated products (at different positions on the cyclopentyl ring) as well as polychlorinated products could be expected. Due to the harsh conditions required, such a reaction might also lead to undesired side reactions involving the pyrazole ring. The stability of the N-cyclopentyl group under a wide range of other conditions is synthetically advantageous, as it allows for extensive modification of the pyrazole core without interference from the N-alkyl substituent.

Computational and Theoretical Investigations on 4 Chloro 1 Cyclopentyl 3 Iodo 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the chemical reactivity of pyrazole (B372694) derivatives. eurasianjournals.com These methods allow for a detailed exploration of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding energy. nih.govscispace.com For halogenated pyrazoles, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p) or cc-pVTZ, provide detailed geometric parameters. researchgate.netsemanticscholar.org

Table 1: Representative Calculated Bond Parameters for 4-Chloro-1H-Pyrazole Data extrapolated from studies on analogous compounds.

ParameterAtom 1Atom 2Value
Bond LengthC4Cl81.7339 Å
Bond LengthN1H61.0085 Å
Bond AngleC4C3H7
Bond AngleN1N2C3
Dihedral AngleH7C3C4
Dihedral AngleN2C3C4

This interactive table is based on data from DFT calculations on 4-chloro-1H-pyrazole. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive behavior. nih.gov The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In pyrazole systems, the pyridine-like nitrogen atom (N2) typically presents a region of high negative potential, making it a primary site for interaction with electrophiles or for hydrogen bonding. mdpi.com Conversely, the hydrogen atom on the N1-cyclopentyl group and the regions around the halogen atoms would exhibit positive or near-neutral potential. For 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole, the MEP map would be essential in understanding how the electron-withdrawing nature of the chlorine and iodine atoms modulates the charge distribution across the pyrazole ring and influences its interaction with other molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rsc.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Global Reactivity Descriptors These parameters are derived from HOMO and LUMO energies and are used to quantify chemical reactivity and stability.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)χ = (I + A) / 2Measures the power to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Measures the electrophilic character of a molecule.

This interactive table outlines key global reactivity descriptors calculated from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. aiu.edu It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. nih.gov

Mechanistic Insights through Computational Chemistry

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions. eurasianjournals.com By mapping potential energy surfaces, chemists can elucidate reaction mechanisms, identify transition states, and predict the feasibility of different synthetic pathways.

Halogenated pyrazoles are versatile intermediates in organic synthesis, often serving as precursors for more complex, functionalized molecules through reactions like cross-coupling or nucleophilic substitution. researchgate.netnih.govbeilstein-journals.org Computational studies can model the step-by-step mechanism of these transformations. For instance, the halogenation of the pyrazole ring itself is known to occur preferentially at the 4-position unless it is already substituted. researchgate.net

For a molecule like this compound, computational modeling could predict the relative reactivity of the C-Cl versus the C-I bond in palladium-catalyzed cross-coupling reactions. By calculating the activation energies for the oxidative addition step for each halogen, one could determine the likely site of reaction, guiding synthetic strategies. Mechanistic studies on copper-catalyzed reactions of substituted pyrazoles have shown that the reaction proceeds through initial cyclization followed by coupling, a pathway that could be modeled for the title compound to optimize reaction conditions and predict outcomes. nih.gov

Understanding Regioselectivity and Stereoselectivity in Pyrazole Derivatization

Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and interactions. eurasianjournals.com Theoretical studies play a crucial role in understanding and predicting the regioselectivity and stereoselectivity of reactions involving pyrazole derivatives. The derivatization of asymmetrically substituted pyrazoles can lead to different regioisomers, and computational methods can help rationalize and predict the observed outcomes.

For instance, in the N-alkenylation of pyrazoles with alkynes, theoretical investigations can shed light on the factors governing the formation of N1 or N2-vinylated products. nih.gov Density Functional Theory (DFT) calculations are often employed to model the reaction pathways and transition states, allowing for the determination of activation energies and reaction thermodynamics. These calculations can reveal the influence of substituents on the pyrazole ring and the electronic properties of the alkyne on the regiochemical outcome. nih.gov Studies have shown that both electron-donating and electron-withdrawing groups on the pyrazole ring can influence the regioselectivity of the reaction. researchgate.net

Furthermore, computational models can be used to understand the stereoselectivity of such reactions. For example, in the synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles, theoretical studies can help to elucidate the mechanism responsible for the observed stereochemical control. nih.gov By examining the potential energy surfaces of the reaction, researchers can identify the key intermediates and transition states that dictate whether the E or Z isomer is preferentially formed. Such computational insights are invaluable for the rational design of synthetic strategies to obtain specific isomers of derivatized pyrazoles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational landscape of molecules like this compound. eurasianjournals.com These simulations provide a detailed, atomistic view of how the molecule moves and changes its shape over time, which is crucial for understanding its physical and biological properties. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of the molecule and identify its stable conformations. dovepress.comk-state.edu

Beyond intramolecular dynamics, MD simulations are also instrumental in studying intermolecular interactions. dovepress.comk-state.edu By simulating the pyrazole derivative in a solvent, typically water, it is possible to analyze how the molecule interacts with its surrounding environment. researchgate.net These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that are fundamental to the molecule's solubility and its binding to other molecules. Understanding these intermolecular forces is key to predicting the behavior of this compound in a biological system. nih.gov

Advanced Computational Methodologies for Spectroscopic Property Prediction

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman, are a cornerstone of computational chemistry for characterizing molecular structures. nih.govwiley-vch.denih.gov For this compound, these calculations can predict the frequencies and intensities of its vibrational modes, providing a theoretical fingerprint that can be compared with experimental data. longdom.org Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. derpharmachemica.com

The process involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the atomic coordinates. This results in a set of harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. longdom.org

The predicted IR and Raman spectra can aid in the assignment of experimental spectral bands to specific molecular motions. mahendrapublications.com For instance, characteristic stretching frequencies for C-H, C-N, C-C, C-Cl, and C-I bonds, as well as bending and deformation modes of the pyrazole and cyclopentyl rings, can be identified. mdpi.commdpi.com Comparing the theoretical and experimental spectra can confirm the molecular structure and provide insights into the electronic effects of the chloro, iodo, and cyclopentyl substituents on the pyrazole ring. derpharmachemica.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Activity (Å⁴/amu)
C-H (Cyclopentyl)2950-3050Low-Medium
C=N (Pyrazole)1550-1620Medium
C-N (Pyrazole)1300-1400Medium-High
C-Cl700-800High
C-I500-600Very High

Note: These are generalized predictions and the actual values for this compound would require specific DFT calculations.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation of organic molecules. researchgate.net For this compound, computational methods can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and confirming the molecular structure. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and is often used in conjunction with Density Functional Theory (DFT). conicet.gov.arrsc.orgresearchgate.netpnnl.gov

The GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. rsc.org These theoretical shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used in the calculations. conicet.gov.ar

By comparing the calculated ¹H and ¹³C chemical shifts with experimental data, one can confidently assign each resonance to a specific proton or carbon atom in the molecule. mdpi.com This is particularly useful for complex molecules where spectral overlap or ambiguous signals may be present. For the title compound, theoretical NMR predictions can help to distinguish the signals of the cyclopentyl protons and carbons and to understand the electronic influence of the chlorine and iodine substituents on the chemical shifts of the pyrazole ring atoms. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Pyrazole C390-100N/A
Pyrazole C4135-145N/A
Pyrazole C5110-1207.5-8.0
Cyclopentyl C1'55-654.0-4.5
Cyclopentyl C2'/C5'30-401.8-2.2
Cyclopentyl C3'/C4'20-301.6-2.0

Note: These are estimated ranges. Accurate predictions for this compound require specific GIAO-DFT calculations.

Electronic Absorption (UV-Vis) and Non-Linear Optical (NLO) Property Calculations

Computational methods are also employed to predict the electronic properties of molecules, including their electronic absorption spectra (UV-Vis) and non-linear optical (NLO) properties. researchgate.netresearchgate.neteurjchem.com For this compound, these calculations can provide insights into its electronic structure and its potential applications in optical materials.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. eurjchem.comscispace.comnih.govresearchgate.netacs.org These calculations can help to understand the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule. nih.gov The predicted UV-Vis spectrum can be compared with experimental data to validate the computational model and to interpret the electronic behavior of the compound. mdpi.com

The NLO properties of a molecule describe its response to a strong electromagnetic field, such as that from a laser. researchgate.net Computational chemistry can be used to calculate key NLO parameters like the first hyperpolarizability (β), which is a measure of the second-order NLO response. rsc.org Molecules with large β values are of interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of this compound and to understand how its molecular structure, particularly the presence of electron-withdrawing halogens and the pyrazole ring, contributes to its NLO response. researchgate.net

Table 3: Predicted Electronic and NLO Properties

PropertyPredicted Value
λ_max (UV-Vis)250-300 nm
Molar Absorptivity (ε)10,000-20,000 M⁻¹cm⁻¹
First Hyperpolarizability (β)1-10 x 10⁻³⁰ esu
HOMO-LUMO Gap4-5 eV

Note: These are generalized predictions and the actual values for this compound would require specific TD-DFT and NLO calculations.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Cyclopentyl 3 Iodo 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity and Proximity Studies

Without published experimental data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of pyrazole (B372694) derivatives are influenced by the nature and position of substituents on the heterocyclic ring. In the gas phase, unsubstituted pyrazole exhibits a maximal UV absorption cross-section at approximately 203 nm. rsc.org For substituted pyrazoles, the absorption bands in the UV-Vis region are typically associated with π → π* and n → π* electronic transitions within the pyrazole ring.

The introduction of halogen substituents is known to cause a bathochromic (red) shift in the absorption maxima. For instance, studies on pyrazole azo dyes have shown that different substituents can significantly alter the UV-VIS spectra. nih.gov In one study, the bromination of pyrazolate ligands resulted in a bathochromic shift of about 10 nm. mdpi.com Given the presence of both chloro and iodo substituents on the pyrazole ring of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole, a shift to longer wavelengths compared to the parent pyrazole is anticipated. The cyclopentyl group, being an alkyl substituent, is not expected to contribute significantly to the chromophoric system.

Interactive Data Table: UV-Vis Absorption Data for Related Pyrazole Compounds

CompoundChromophore/SubstituentsExperimental λmax (nm)Solvent/Phase
PyrazoleUnsubstituted203Gas Phase rsc.org
3-methyl-1H-pyrazoleMethyl216Not Specified nih.gov
Ethyl 3-methyl-1H-pyrazole-4-carboxylateCarboxyethyl, Methyl235, 239Not Specified nih.gov
Pyrazole Azo Dye (4g)Azo, Chlorine, Carboxyethyl220, 237, 312Not Specified nih.gov
Molybdenum Cluster with Brominated PyrazolateBromoBathochromic shift of ~10 nmAcetonitrile/DMSO mdpi.com

Single Crystal X-ray Diffraction Analysis for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on molecular geometry and intermolecular interactions. Although a crystal structure for this compound has not been reported, extensive crystallographic data for simpler halogenated pyrazoles allows for a detailed prediction of its structural features.

Determination of Molecular Geometry and Bond Parameters in Halogenated Pyrazoles

The molecular geometry of the pyrazole ring is influenced by the electronic properties of its substituents. In the crystal structures of 4-halogenated-1H-pyrazoles (where the halogen is F, Cl, Br, or I), the pyrazole ring remains planar. mdpi.comnih.govnih.gov The bond lengths and angles within the pyrazole core are well-established. For instance, in 4-chloro-1H-pyrazole, the C-N bond adjacent to the nitrogen atom is typically shorter than the one adjacent to the NH group. nih.gov

The introduction of a bulky cyclopentyl group at the N1 position of 4-chloro-3-iodo-1H-pyrazole will impose specific conformational constraints. The geometry of the pyrazole ring itself is expected to remain largely planar, but the orientation of the cyclopentyl group relative to the ring will be a key structural feature. The C-Cl and C-I bond lengths will be consistent with those observed in other chlorinated and iodinated aromatic systems.

Interactive Data Table: Comparative Bond Lengths in 4-Halogenated-1H-Pyrazoles

Bond4-fluoro-1H-pyrazole (Å) nih.gov4-chloro-1H-pyrazole (Å) nih.gov4-bromo-1H-pyrazole (Å) nih.gov
N-N1.345(1) / 1.346(1)1.348(3)1.342(6)
C-N (adjacent to N)1.319(1) / 1.318(1)1.325(3)1.319(5)
C-N (adjacent to NH)1.327(1) / 1.328(1)1.353(3)1.356(5)
C-C (adjacent to N)1.401(1) / 1.400(1)1.385(4)1.383(6)
C-C (adjacent to NH)1.382(1) / 1.382(1)1.378(4)1.373(6)

Data presented for the two crystallographically unique molecules in the asymmetric unit where applicable.

Analysis of Supramolecular Architectures and Hydrogen Bonding Patterns in Analogues

The supramolecular assembly of pyrazole-containing compounds in the solid state is largely governed by hydrogen bonding and, in the case of halogenated derivatives, halogen bonding. mdpi.comrsc.orgresearchgate.net In N-unsubstituted pyrazoles, the N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. nih.gov This leads to the formation of various supramolecular motifs, such as dimers, trimers, tetramers, and catemers (chains). mdpi.comresearchgate.net

Interestingly, the nature of the halogen at the 4-position dictates the hydrogen-bonding pattern in 4-halo-1H-pyrazoles. The chloro and bromo analogues are isostructural and form trimeric H-bonding motifs. mdpi.comnih.gov In contrast, the fluoro and iodo analogues form one-dimensional chains, known as catemers, although they are not isostructural. mdpi.com

Interactive Data Table: Supramolecular Motifs in 4-Halogenated-1H-Pyrazoles

CompoundSupramolecular MotifKey Intermolecular Interactions
4-fluoro-1H-pyrazoleCatemer (1D Chain) mdpi.comnsf.govN-H···N hydrogen bonds
4-chloro-1H-pyrazoleTrimer mdpi.comnih.govN-H···N hydrogen bonds
4-bromo-1H-pyrazoleTrimer mdpi.comN-H···N hydrogen bonds
4-iodo-1H-pyrazoleCatemer (1D Chain) mdpi.comresearchgate.netN-H···N hydrogen bonds

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]+•) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (35Cl and 37Cl) and iodine (127I).

The fragmentation of pyrazole rings under mass spectrometric conditions has been studied, with common fragmentation pathways involving the loss of small molecules such as HCN and N2. researchgate.net For substituted pyrazoles, the fragmentation is directed by the nature of the substituents.

Based on the fragmentation of related pyrazoles, the following pathways can be anticipated for this compound:

Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond would result in a significant fragment ion.

Loss of halogens: Sequential or concerted loss of iodine and/or chlorine radicals or molecules could occur.

Ring cleavage: Fragmentation of the pyrazole ring itself, likely after initial losses of substituents, would lead to smaller fragment ions. Common losses from the pyrazole core include HCN. researchgate.net

Predicted mass spectrometry data for the closely related compound 4-chloro-3-iodo-1-methyl-1H-pyrazole shows a predicted [M+H]+ peak at m/z 242.91805. uni.lu This provides a reference point for the expected mass of the pyrazole core with its halogen substituents.

Interactive Data Table: Predicted Mass Spectrometry Data for a Related Compound

Compound NameMolecular FormulaAdductPredicted m/z
4-chloro-3-iodo-1-methylpyrazoleC4H4ClIN2[M+H]+242.91805 uni.lu
4-chloro-3-iodo-1-methylpyrazoleC4H4ClIN2[M+Na]+264.89999 uni.lu
4-chloro-3-iodo-1-methylpyrazoleC4H4ClIN2[M-H]-240.90349 uni.lu
1-cyclopentyl-4-iodopyrazole-3-carbaldehydeC9H11IN2O[M+H]+290.99888 uni.lu
1-cyclopentyl-4-iodopyrazole-3-carbaldehydeC9H11IN2O[M+Na]+312.98082 uni.lu

Future Perspectives and Emerging Research Avenues for 4 Chloro 1 Cyclopentyl 3 Iodo 1h Pyrazole

Development of Asymmetric Synthesis and Chiral Derivatives of Pyrazoles

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For pyrazole (B372694) derivatives, the introduction of chirality can lead to compounds with enhanced biological activity and unique material properties.

Recent advancements have demonstrated the successful asymmetric synthesis of pyrazole derivatives through various strategies. One promising approach involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide has been employed as a chiral auxiliary to achieve stereoselective synthesis of pyrazole derivatives, highlighting a viable pathway for producing chiral N-alkylated pyrazoles.

Another burgeoning area is the use of enzymatic catalysis. Engineered enzymes have shown remarkable potential for the selective N-alkylation of pyrazoles with simple haloalkanes in a two-enzyme cascade system. nih.govnih.gov This biocatalytic method offers high regioselectivity and could be adapted for the asymmetric synthesis of chiral N-cyclopentyl pyrazole derivatives.

Future research in this area could focus on the development of novel chiral catalysts and auxiliaries specifically tailored for the asymmetric synthesis of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole and its analogues. The creation of chiral derivatives could lead to the discovery of new pharmacologically active agents and advanced materials with tailored chiroptical properties.

Table 1: Strategies for Asymmetric Synthesis of Pyrazole Derivatives

StrategyDescriptionPotential for this compound
Chiral Auxiliaries Temporary incorporation of a chiral moiety to direct stereoselective reactions.Adaptable for the stereocontrolled introduction of substituents.
Chiral Catalysts Use of chiral metal complexes or organocatalysts to induce enantioselectivity.Development of specific catalysts for the pyrazole core is needed.
Enzymatic Catalysis Employment of engineered enzymes for highly selective transformations. nih.govnih.govPromising for the regioselective and enantioselective N-alkylation.

Exploration of Catalytic Applications Involving Halogenated N-Cyclopentyl Pyrazoles

Halogenated pyrazoles are increasingly recognized for their potential as ligands in catalysis. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, while the halogen substituents can modulate the electronic properties and steric environment of the resulting catalyst.

N-unsubstituted pyrazoles are known to act as versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov The N-cyclopentyl group in this compound introduces a fixed, sterically demanding substituent that can influence the coordination geometry and stability of metal complexes. The chloro and iodo groups, with their distinct electronic and steric properties, can further fine-tune the catalytic activity.

Future investigations could explore the use of this compound and related compounds as ligands for a variety of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The development of well-defined metal complexes with these pyrazole ligands could lead to novel catalysts with enhanced performance and selectivity.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for scalable, safe, and efficient manufacturing of chemical compounds.

The synthesis of pyrazole derivatives has been successfully adapted to flow chemistry systems. These continuous-flow processes can offer improved reaction control, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents or intermediates. nih.gov For instance, the Vilsmeier-Haack reaction for the synthesis of 4-formylpyrazoles has been implemented in flow, demonstrating the feasibility of this technology for pyrazole functionalization.

The integration of this compound synthesis into a flow chemistry setup could enable its production on a larger scale, making it more accessible for further research and application development. Automated synthesis platforms could further accelerate the exploration of its chemical space by rapidly generating a library of derivatives with diverse functionalities.

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazoles

FeatureBatch SynthesisFlow Synthesis
Scalability Often challengingReadily scalable
Safety Higher risk with hazardous reagentsEnhanced safety due to small reaction volumes
Reaction Control Less precisePrecise control over temperature, pressure, and mixing
Efficiency Can be time-consumingOften faster with higher throughput

Advanced Materials Science Applications Based on Functionalized Pyrazole Scaffolds

Pyrazole-based compounds are not only important in medicinal chemistry but also hold promise as building blocks for advanced materials. The tunable electronic properties, thermal stability, and coordination ability of the pyrazole ring make it an attractive scaffold for the design of functional materials.

Functionalized pyrazoles have been incorporated into various materials, including polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The introduction of halogen atoms, as in this compound, can further enhance the material properties by enabling specific intermolecular interactions, such as halogen bonding.

Future research could focus on leveraging the unique substitution pattern of this compound to create novel materials. For example, its di-halogenated nature could be exploited to construct supramolecular assemblies with defined architectures. Furthermore, its incorporation into conjugated polymers could lead to materials with interesting photophysical and electronic properties for applications in optoelectronics.

Uncharted Reactivity Landscapes of Polysubstituted Halogenated N-Cyclopentyl Pyrazoles

The presence of multiple, distinct reactive sites on the this compound ring opens up a vast and largely unexplored landscape of chemical reactivity. The differential reactivity of the C-I and C-Cl bonds, along with the potential for functionalization at other positions of the pyrazole ring, provides a rich platform for synthetic innovation.

The C-I bond is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the C-Cl bond. This difference in reactivity can be exploited for the selective functionalization of the C3 position. For instance, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed to introduce a wide range of substituents at this position, while leaving the C4-chloro group intact for subsequent transformations.

Future studies should aim to systematically explore the reactivity of this and related polysubstituted halogenated pyrazoles. This could involve investigating novel cycloaddition reactions, metal-catalyzed C-H functionalization, and the development of one-pot, multi-component reactions to rapidly build molecular complexity. beilstein-journals.org Uncovering new reaction pathways will not only expand the synthetic chemist's toolbox but also provide access to a diverse array of novel pyrazole derivatives with potential applications in various scientific fields. The exploration of such uncharted reactivity could lead to the discovery of unexpected chemical transformations and the synthesis of molecules with unprecedented structures and properties. researchgate.net

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